molecular formula C12H17N3O B5881636 1-cyclohexyl-3-pyridin-2-ylurea CAS No. 49665-58-9

1-cyclohexyl-3-pyridin-2-ylurea

Cat. No.: B5881636
CAS No.: 49665-58-9
M. Wt: 219.28 g/mol
InChI Key: OXPBPFDDWFFDNE-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-pyridin-2-ylurea is an organic compound with a unique structure that combines a cyclohexyl group and a pyridinyl group linked by a urea moiety.

Biochemical Analysis

Biochemical Properties

Urea, N-cyclohexyl-N’-2-pyridinyl- plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions involves the inhibition of protein kinases, which can lead to alterations in cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of Urea, N-cyclohexyl-N’-2-pyridinyl- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit antiproliferative effects on HCT-116 cell lines, indicating its potential as an anticancer agent . Additionally, the compound’s impact on gene expression and cellular metabolism can lead to changes in cell growth and differentiation.

Molecular Mechanism

At the molecular level, Urea, N-cyclohexyl-N’-2-pyridinyl- exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s mechanism of action involves the inhibition of protein kinases, which are crucial for cellular signaling processes . This inhibition can disrupt the transfer of phosphate groups from ATP to amino acids in protein substrates, thereby affecting various cellular functions.

Dosage Effects in Animal Models

The effects of Urea, N-cyclohexyl-N’-2-pyridinyl- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiproliferative activity, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds and potential toxicities is crucial for its application in therapeutic settings.

Metabolic Pathways

Urea, N-cyclohexyl-N’-2-pyridinyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence cellular metabolism and energy production, making it a valuable tool for studying metabolic processes.

Transport and Distribution

The transport and distribution of Urea, N-cyclohexyl-N’-2-pyridinyl- within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

Urea, N-cyclohexyl-N’-2-pyridinyl- exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-pyridin-2-ylurea can be synthesized through several methods. One common approach involves the reaction of cyclohexyl isocyanate with 2-aminopyridine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and may require a catalyst or base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-pyridin-2-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-pyrazin-2-ylurea
  • 1-Cyclohexyl-3-[1-(pyridin-2-yl)ethyl]urea
  • N-(Pyridin-2-yl)amides

Comparison: 1-Cyclohexyl-3-pyridin-2-ylurea is unique due to its specific combination of cyclohexyl and pyridinyl groups linked by a urea moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

1-cyclohexyl-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPBPFDDWFFDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197958
Record name Urea, N-cyclohexyl-N'-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49665-58-9
Record name N-Cyclohexyl-N′-2-pyridinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49665-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-N'-2-pyridinylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049665589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC204729
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-cyclohexyl-N'-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOHEXYL-N'-2-PYRIDINYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBC8B0W1J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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